molecular formula C14H18N2O B3161391 (1H-Indol-3-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine CAS No. 869947-39-7

(1H-Indol-3-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine

Cat. No.: B3161391
CAS No.: 869947-39-7
M. Wt: 230.31 g/mol
InChI Key: GUAGFSDMDPMFPI-UHFFFAOYSA-N
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Description

(1H-Indol-3-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine is a synthetic organic compound with a molecular formula of C14H18N2O. This compound features an indole moiety linked to a tetrahydrofuran ring via a methylamine bridge. The indole structure is a common motif in many biologically active molecules, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Indol-3-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine typically involves the following steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Methylamine Bridge: The indole derivative is then reacted with formaldehyde and a primary amine (such as methylamine) in a Mannich reaction to form the (1H-Indol-3-ylmethyl)amine intermediate.

    Formation of the Tetrahydrofuran Ring: The final step involves the cyclization of the intermediate with a suitable diol under acidic conditions to form the tetrahydrofuran ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and automated synthesis platforms to enhance yield and purity while minimizing reaction times and waste.

Chemical Reactions Analysis

Types of Reactions

(1H-Indol-3-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amine or indole nitrogen, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Carbonyl derivatives such as aldehydes or ketones.

    Reduction: Alcohols or secondary amines.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

(1H-Indol-3-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and neuroprotective effects.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (1H-Indol-3-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding proteins and modulate their activity. The tetrahydrofuran ring may enhance the compound’s binding affinity and specificity by providing additional hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    (1H-Indol-3-ylmethyl)-(tetrahydro-pyran-2-ylmethyl)-amine: Similar structure but with a tetrahydropyran ring instead of tetrahydrofuran.

    (1H-Indol-3-ylmethyl)-(piperidin-2-ylmethyl)-amine: Contains a piperidine ring instead of tetrahydrofuran.

    (1H-Indol-3-ylmethyl)-(morpholin-2-ylmethyl)-amine: Features a morpholine ring instead of tetrahydrofuran.

Uniqueness

(1H-Indol-3-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine is unique due to the combination of the indole and tetrahydrofuran moieties, which confer distinct chemical and biological properties. The presence of both aromatic and heterocyclic structures allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

N-(1H-indol-3-ylmethyl)-1-(oxolan-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-2-6-14-13(5-1)11(9-16-14)8-15-10-12-4-3-7-17-12/h1-2,5-6,9,12,15-16H,3-4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAGFSDMDPMFPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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